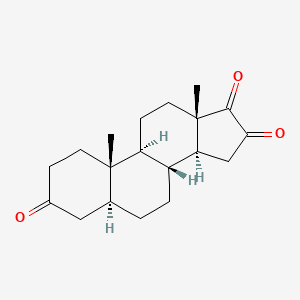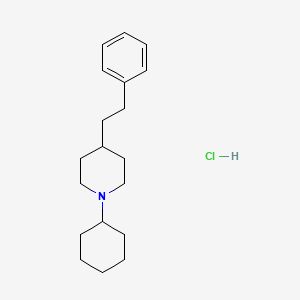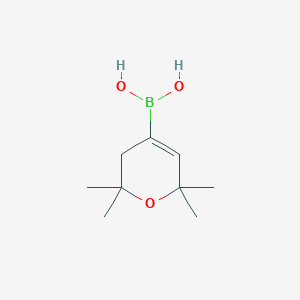
1-13C-D-Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-13C-D-Phenylalanine is an isotopically labeled analogue of D-Phenylalanine, where the carbon at the first position is replaced with the carbon-13 isotope. Phenylalanine is an essential amino acid required for the synthesis of proteins and other important biomolecules. The isotopic labeling with carbon-13 makes it a valuable tool in various scientific research applications, including metabolic studies and protein structure analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-13C-D-Phenylalanine typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the use of [2-13C] acetone and deuterium oxide as isotope sources. The synthesis can be carried out through a series of chemical reactions, including the formation of intermediate compounds such as α-ketoacids, which are then converted to the final product .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the incorporation of the isotope into the phenylalanine produced by the cells .
化学反応の分析
Types of Reactions
1-13C-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: Conversion to tyrosine and other metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves enzymes like phenylalanine hydroxylase.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
Oxidation: Tyrosine, dopamine, norepinephrine.
Reduction: Various reduced phenylalanine derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
科学的研究の応用
1-13C-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of phenylalanine metabolism.
Medicine: Utilized in diagnostic tests, such as the 13C-phenylalanine breath test, to assess phenylalanine hydroxylase activity.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
作用機序
1-13C-D-Phenylalanine exerts its effects primarily through its incorporation into metabolic pathways. It is absorbed from the small intestine and transported to the liver, where it can be converted to other metabolites such as tyrosine. The labeled carbon-13 allows for the tracking of these metabolic processes using techniques like NMR spectroscopy. The molecular targets include enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase .
類似化合物との比較
Similar Compounds
L-Phenylalanine-1-13C: An isotopic analogue of L-Phenylalanine.
DL-Phenylalanine-1-13C: A racemic mixture of D- and L-Phenylalanine labeled with carbon-13.
4-Fluorophenylalanine: A fluorinated analogue used in NMR studies.
Uniqueness
1-13C-D-Phenylalanine is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Its D-configuration also makes it distinct from the L-forms, which are more commonly found in nature and used in protein synthesis .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
(2R)-2-amino-3-phenyl(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i9+1 |
InChIキー |
COLNVLDHVKWLRT-OHEVQBQUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]([13C](=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)


![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
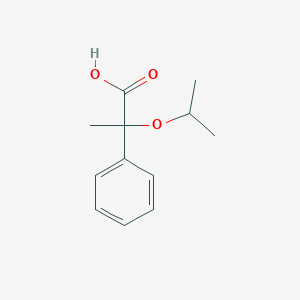
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
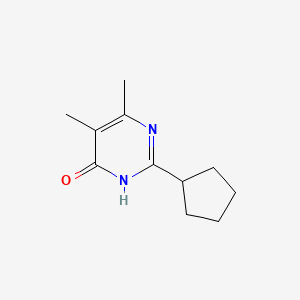
![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
